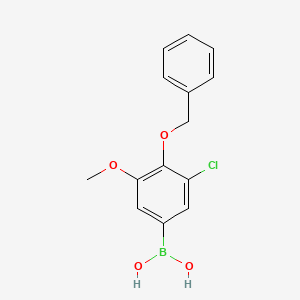

4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid

Description

Properties

IUPAC Name |

(3-chloro-5-methoxy-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BClO4/c1-19-13-8-11(15(17)18)7-12(16)14(13)20-9-10-5-3-2-4-6-10/h2-8,17-18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFSNNYWDSJWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681607 | |

| Record name | [4-(Benzyloxy)-3-chloro-5-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-59-0 | |

| Record name | B-[3-Chloro-5-methoxy-4-(phenylmethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Benzyloxy)-3-chloro-5-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid. Due to the limited availability of comprehensive experimental data for this specific compound in peer-reviewed literature, this guide combines information from supplier specifications with generally accepted experimental protocols for the characterization of arylboronic acids.

Core Physical Properties

This compound is a substituted arylboronic acid, a class of compounds widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its utility as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its physical properties.

Quantitative Data Summary

The available quantitative data for this compound is summarized in the table below. It should be noted that some of this data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed studies.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄BClO₄ | Multiple Suppliers[1][2] |

| Molecular Weight | 292.5 g/mol | Multiple Suppliers[1] |

| Melting Point | 200-202 °C | Supplier Data |

| Appearance | White to off-white solid | Supplier Data |

| Purity | ≥95% | Supplier Data[1] |

| CAS Number | 1218790-59-0 | Multiple Suppliers[1][2] |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[3]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4][5]

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded as the melting range.[4]

Solubility Determination

Determining the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Methodology: Isothermal Shake-Flask Method

-

Sample Preparation: A known, excess amount of the solid compound is added to a sealed vial containing a measured volume of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane, DMSO).[6][7][8]

-

Equilibration: The vials are agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[6]

-

Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.[6]

-

Quantification: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically.[6] Alternatively, if the compound has a chromophore, its concentration in the saturated solution can be determined using UV-Vis spectroscopy by comparing its absorbance to a calibration curve.[6]

-

Expression of Solubility: The solubility is typically expressed in units of g/L, mg/mL, or mol/L at the specified temperature.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For arylboronic acids, ¹H and ¹³C NMR are standard. ¹¹B NMR can also be employed to probe the environment of the boron atom.[9][10][11]

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube.[12] The choice of solvent is critical as boronic acids can form oligomers, leading to broad signals; deuterated methanol can sometimes provide sharper spectra.[13]

-

Data Acquisition: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14][15][16]

FT-IR Spectroscopy Protocol (KBr Pellet Method):

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder.[17]

-

Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.[17][18]

-

Data Acquisition: A background spectrum of the empty spectrometer is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded.[18]

-

Data Analysis: The positions of the absorption bands, reported in wavenumbers (cm⁻¹), are correlated with the vibrations of specific functional groups.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is primarily used as a reactant in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and related structures.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below. It involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the boronic acid (in the form of its boronate) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide serves as a foundational resource for professionals working with this compound. While specific experimental data for this compound is limited, the provided general protocols offer a robust framework for its characterization.

References

- 1. calpaclab.com [calpaclab.com]

- 2. sinfoochem.com [sinfoochem.com]

- 3. athabascau.ca [athabascau.ca]

- 4. scribd.com [scribd.com]

- 5. byjus.com [byjus.com]

- 6. benchchem.com [benchchem.com]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. reddit.com [reddit.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. photometrics.net [photometrics.net]

- 17. eng.uc.edu [eng.uc.edu]

- 18. mse.washington.edu [mse.washington.edu]

An In-depth Technical Guide to (4-(Benzyloxy)-3-chloro-5-methoxyphenyl)boronic acid

CAS Number: 1218790-59-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-(Benzyloxy)-3-chloro-5-methoxyphenyl)boronic acid, a key building block in contemporary medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document outlines its chemical properties, plausible synthetic and purification methodologies, and its primary application in the synthesis of complex bioactive molecules through Suzuki-Miyaura cross-coupling reactions.

Chemical Properties and Data

(4-(Benzyloxy)-3-chloro-5-methoxyphenyl)boronic acid is a substituted arylboronic acid. These compounds are of significant interest in organic synthesis due to their stability, low toxicity, and versatile reactivity. The key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1218790-59-0 |

| Molecular Formula | C₁₄H₁₄BClO₄ |

| Molecular Weight | 292.52 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Purity | Typically available in ≥95% purity |

| Storage | Room temperature |

Plausible Synthesis and Purification Protocols

While a specific, detailed synthesis protocol for (4-(Benzyloxy)-3-chloro-5-methoxyphenyl)boronic acid is not explicitly documented in readily accessible literature, a plausible synthetic route can be devised based on well-established methods for the preparation of substituted arylboronic acids. The most common approach involves the lithiation of a corresponding aryl halide followed by quenching with a borate ester and subsequent hydrolysis.

Proposed Synthetic Pathway

The synthesis would likely start from a suitably substituted benzene derivative, such as 1-(benzyloxy)-5-bromo-2-chloro-3-methoxybenzene.

Caption: Proposed synthesis of the target boronic acid.

Experimental Protocol: Synthesis (Representative)

Materials:

-

1-(Benzyloxy)-5-bromo-2-chloro-3-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Triisopropyl borate (B(O-iPr)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add 1-(benzyloxy)-5-bromo-2-chloro-3-methoxybenzene and dissolve in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise to the stirred solution. Monitor the reaction for the formation of the lithiated species (typically 30-60 minutes).

-

To the cooled solution, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification (Representative)

Purification of boronic acids is crucial as they can form anhydride trimers (boroxines). Recrystallization is a common and effective method.

Materials:

-

Crude (4-(Benzyloxy)-3-chloro-5-methoxyphenyl)boronic acid

-

A suitable solvent system (e.g., ethyl acetate/hexanes or water)

Procedure:

-

Dissolve the crude boronic acid in a minimal amount of the hot solvent (e.g., ethyl acetate or boiling water).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Applications in Drug Discovery and Organic Synthesis

(4-(Benzyloxy)-3-chloro-5-methoxyphenyl)boronic acid is designated as a "Protein Degrader Building Block," indicating its primary use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. This boronic acid serves as a precursor to introduce the substituted phenyl moiety, which can be a part of the ligand for the protein of interest or a component of the linker.

The key reaction for incorporating this building block is the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.

Caption: General scheme of a Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

Materials:

-

(4-(Benzyloxy)-3-chloro-5-methoxyphenyl)boronic acid

-

Aryl halide or triflate (e.g., a precursor for a PROTAC)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

-

Solvent system (e.g., 1,4-dioxane and water)

-

Argon or Nitrogen gas

Procedure:

-

In a Schlenk flask, combine (4-(Benzyloxy)-3-chloro-5-methoxyphenyl)boronic acid (1.1-1.5 equivalents), the aryl halide/triflate (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Role in PROTAC Synthesis and Potential Signaling Pathways

The (4-(Benzyloxy)-3-chloro-5-methoxyphenyl) moiety introduced by this boronic acid can play several roles in a PROTAC molecule. It could be a key pharmacophore that binds to the target protein, or it could be part of the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand. The specific signaling pathway impacted would depend entirely on the protein targeted for degradation by the final PROTAC molecule. For instance, if the PROTAC targets a specific kinase, it would modulate the signaling pathway regulated by that kinase.

Caption: General mechanism of action for a PROTAC.

Conclusion

(4-(Benzyloxy)-3-chloro-5-methoxyphenyl)boronic acid is a valuable and specialized building block for the synthesis of complex organic molecules, particularly in the field of targeted protein degradation. While specific experimental data for this compound is not widely published, its synthesis, purification, and application in Suzuki-Miyaura cross-coupling reactions can be reliably predicted based on established chemical principles. This guide provides researchers and drug development professionals with a solid foundation for handling and utilizing this important chemical intermediate in their synthetic endeavors.

An In-depth Technical Guide to 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic Acid for Researchers and Drug Development Professionals

An essential building block in modern medicinal chemistry, 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid is a versatile reagent pivotal in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its suppliers, pricing, and key applications, with a focus on experimental protocols relevant to drug discovery and development.

This substituted phenylboronic acid derivative is particularly valued for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. Its structural features, including the benzyloxy, chloro, and methoxy groups, offer medicinal chemists a scaffold with nuanced properties for designing novel therapeutic agents, including targeted protein degraders like PROTACs (Proteolysis-Targeting Chimeras).

Commercial Availability and Pricing

Sourcing high-quality this compound is the first step in its successful application. A variety of chemical suppliers offer this reagent, with purity and quantity being the primary drivers of cost. Below is a comparative table of suppliers and their offerings. Please note that pricing is subject to change and it is advisable to request a formal quote from the suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Price |

| Aladdin Scientific | 1218790-59-0 | ≥95% | 1 g | $49.87 |

| CymitQuimica | 1218790-59-0 | - | - | Price on request |

| Fluorochem | 1218790-59-0 | - | 1 g, 5 g | Price on request |

| Chem-Impex | 845551-44-2 (related compound) | ≥98% (HPLC) | - | Price on request |

| AKSci | - | ≥95% | 1 g, 5 g, 25 g | $195 (1g), $524 (5g), $1373 (25g) (Price for a structurally similar compound) |

Note: The CAS number 845551-44-2 and the pricing from AKSci correspond to a structurally related, but not identical, compound and are included for general market reference.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. These structures are prevalent in many biologically active compounds. The reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or vinyl halide.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add the aryl halide, this compound, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.

-

Add the palladium catalyst to the flask under a positive flow of the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Workflow for Procurement and Application in Research

The following diagram illustrates a logical workflow for a researcher from the initial sourcing of this compound to its application in a typical synthetic chemistry experiment.

Role in PROTAC Development

The field of targeted protein degradation has seen a surge in interest, with PROTACs emerging as a powerful therapeutic modality. These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The unique substitution pattern of this compound makes it a valuable building block for the synthesis of complex linkers or for incorporation into the target protein ligand, enabling the fine-tuning of the physicochemical properties and biological activity of the resulting PROTAC.

The logical progression for utilizing this building block in a drug discovery context is outlined below.

Spectroscopic and Experimental Data for 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data and experimental protocols for the characterization of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid (CAS No. 1218790-59-0). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) for this specific compound is not publicly available at this time.

Chemical vendor information confirms the identity of this compound with the following properties:

While direct experimental data for the target compound is unavailable, this guide provides a general overview of the expected spectroscopic characteristics and standard experimental protocols used for the analysis of similar arylboronic acid derivatives. This information can serve as a reference for researchers synthesizing or working with this compound.

Predicted Spectroscopic Data

Based on the structure of this compound, the following spectroscopic characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: Signals corresponding to the protons on the phenyl ring of the benzyloxy group and the substituted phenyl ring of the boronic acid would be expected in the range of δ 6.5-8.0 ppm. The protons on the disubstituted phenyl ring of the boronic acid are expected to appear as singlets or narrow doublets due to their isolated positions.

-

Methylene Protons (-O-CH₂-Ph): A characteristic singlet for the two benzylic protons would likely be observed around δ 5.0-5.5 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons is expected around δ 3.8-4.2 ppm.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet, which is often exchangeable with D₂O, would be anticipated, typically in a wide range from δ 4.0-9.0 ppm, depending on the solvent and concentration.

¹³C NMR:

-

Aromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm) would correspond to the carbons of both phenyl rings. The carbon attached to the boron atom would likely be in the range of δ 130-140 ppm.

-

Methylene Carbon (-O-CH₂-Ph): The benzylic carbon signal is expected around δ 70-75 ppm.

-

Methoxy Carbon (-OCH₃): The methoxy carbon should appear around δ 55-60 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad and strong absorption band corresponding to the hydroxyl groups of the boronic acid would be expected in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and methoxy groups) appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region would indicate the presence of the aromatic rings.

-

C-O Stretch: Strong absorptions corresponding to the aryl-ether and alkyl-ether C-O stretching are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

-

B-O Stretch: A strong band associated with the B-O stretching vibration is typically found in the 1300-1400 cm⁻¹ region.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region may be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

-

Molecular Ion Peak [M]⁺: In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z 292.5. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

-

Isotope Pattern: The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the benzyloxy group, methoxy group, water from the boronic acid, and potentially the entire boronic acid moiety.

Standard Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for arylboronic acids.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as the chemical shifts, particularly of the acidic protons, can be solvent-dependent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Ionization (EI) sources. High-resolution mass spectrometers (e.g., TOF or Orbitrap) are used for accurate mass measurements.

-

Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is often introduced via a direct insertion probe. Acquire the mass spectrum over an appropriate m/z range.

Experimental Workflow Visualization

The logical flow for the spectroscopic characterization of a synthesized compound like this compound is outlined below.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

References

Solubility Profile of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid is a substituted arylboronic acid of interest in medicinal chemistry and organic synthesis. Its utility as a building block in cross-coupling reactions, particularly Suzuki-Miyaura coupling, makes it a valuable intermediate for the synthesis of complex organic molecules, including biologically active compounds.[1] The solubility of this reagent in various organic solvents is a fundamental physical property that dictates its handling, reaction conditions, and purification strategies. Understanding its solubility profile is therefore essential for optimizing its use in research and development.

Arylboronic acids, as a class of compounds, exhibit a range of solubilities in organic solvents, largely governed by the nature of the substituents on the aromatic ring. The presence of both polar (boronic acid, methoxy) and nonpolar (benzyloxy, chloro) groups in this compound suggests a nuanced solubility behavior.

Predicted Solubility Profile

Based on the general principles of "like dissolves like" and the known solubility of other arylboronic acids, a qualitative solubility profile for this compound can be predicted.[2] The large nonpolar benzyloxy group and the chloro substituent will likely contribute to solubility in nonpolar and moderately polar solvents, while the polar boronic acid and methoxy groups may enhance solubility in more polar organic solvents.

It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can influence their solubility.[3] This equilibrium between the monomeric acid and the trimeric boroxine is solvent-dependent and can complicate solubility measurements.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), Dioxane, Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | The polarity of these solvents can interact favorably with the polar boronic acid and methoxy groups. |

| Ethers | Diethyl ether, Methyl tert-butyl ether (MTBE) | Moderate | The ether functionality can hydrogen bond with the boronic acid hydroxyl groups. Phenylboronic acid generally shows high solubility in ethers.[4][5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are less polar and may interact more favorably with the nonpolar regions of the molecule. |

| Aromatic | Toluene, Xylene | Low | The nonpolar nature of these solvents may not sufficiently solvate the polar boronic acid group. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | These protic solvents can engage in hydrogen bonding with the boronic acid moiety. |

| Nonpolar | Hexanes, Heptane | Very Low | The significant polarity of the boronic acid group is unlikely to be overcome by these nonpolar solvents. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid in a liquid solvent.[6][7]

Gravimetric Method for Equilibrium Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps or other suitable sealed containers

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that solid material remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately pass the collected supernatant through a syringe filter (e.g., 0.45 µm) into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact weight of the filtered solution.

-

Carefully evaporate the solvent from the dish or vial. This can be done at ambient temperature under a fume hood, or more rapidly in a drying oven at a temperature below the decomposition point of the solute. A vacuum oven can also be used to expedite drying at a lower temperature.

-

Once the solvent is fully evaporated, place the dish or vial in a drying oven (e.g., 50-60 °C) until a constant weight is achieved. This ensures all residual solvent has been removed.

-

Cool the dish or vial to room temperature in a desiccator before weighing it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight of the dish/vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the filtered solution.

-

Solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.

Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

Solubility (mg/mL) = (Mass of dissolved solid in mg / Volume of filtered solution in mL)

-

Experimental Workflow and Logic

The determination of solubility follows a logical progression from qualitative assessment to quantitative measurement. The following diagram illustrates a typical workflow for characterizing the solubility of a compound like this compound.

Caption: Experimental workflow for determining the solubility of a target compound.

Applications in Drug Development

A thorough understanding of the solubility of this compound is crucial for its effective application in drug discovery and development.[8]

-

Reaction Chemistry: Solubility in reaction solvents is paramount for achieving optimal reaction kinetics and yields in processes like Suzuki-Miyaura coupling.

-

Purification: Knowledge of solubility differences in various solvents is key to developing effective crystallization and chromatographic purification methods.

-

Formulation: For any downstream applications of synthesized compounds in biological assays, understanding their solubility in relevant media (including co-solvents like DMSO) is essential for preparing stock solutions and ensuring accurate dosing.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, this technical guide provides a robust framework for researchers to understand and determine this critical physicochemical property. By leveraging the predicted solubility profile and the detailed experimental protocol provided, scientists can generate the necessary data to effectively utilize this important building block in their research and development endeavors. The systematic approach outlined here will facilitate more efficient process development and contribute to the successful application of this compound in the synthesis of novel molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.ws [chem.ws]

- 3. benchchem.com [benchchem.com]

- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pharmacyjournal.info [pharmacyjournal.info]

Technical Guide: Stability and Storage of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid is a valuable building block in organic synthesis, frequently utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling. As with many boronic acids, its stability is a critical factor for ensuring the reproducibility of synthetic procedures and the purity of the resulting products. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, based on established principles of arylboronic acid chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₄BClO₄ |

| Molecular Weight | 292.52 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1218790-59-0 |

Stability Profile

Arylboronic acids are susceptible to several degradation pathways, primarily protodeboronation (hydrolysis) and oxidation. The rate of these degradation processes is influenced by various environmental factors.

General Degradation Pathways

The primary degradation pathways for arylboronic acids are illustrated in the signaling pathway diagram below.

Caption: Major degradation pathways of this compound.

Factors Influencing Stability

The stability of this compound is influenced by several factors, as summarized in Table 2. The presence of an electron-donating benzyloxy group and a methoxy group, along with an electron-withdrawing chloro group on the phenyl ring, can modulate the susceptibility of the C-B bond to cleavage.

Table 2: Factors Affecting the Stability of Arylboronic Acids

| Factor | Effect on Stability | Recommendations for this compound |

| Moisture/Water | Promotes protodeboronation (hydrolysis), leading to the cleavage of the C-B bond to form the corresponding arene and boric acid. This process can be catalyzed by acids or bases. | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended for long-term storage. |

| Oxygen/Air | Can lead to oxidation of the boronic acid to the corresponding phenol. This process can be accelerated by light and heat. | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. |

| Light | Can promote oxidative degradation. | Store in a light-resistant container or in a dark place. |

| Temperature | Elevated temperatures can accelerate both protodeboronation and oxidation. | While some suppliers suggest room temperature storage, for long-term stability, it is advisable to store in a cool place (<15°C).[1] Avoid exposure to high temperatures. |

| pH | Protodeboronation is slowest around pH 7. The rate increases in both acidic and basic conditions. | For in-solution stability, maintain a neutral pH if possible. |

Recommended Storage Conditions

Based on the known stability profile of arylboronic acids, the following storage conditions are recommended for this compound to ensure its integrity over time.

Table 3: Recommended Storage Conditions

| Parameter | Recommendation |

| Temperature | Cool (<15°C) and dry place.[1] Some suppliers indicate room temperature is acceptable for short-term storage.[2] |

| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen). |

| Container | Tightly sealed, light-resistant container. |

| Handling | Handle in a well-ventilated area, avoiding dust formation. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. |

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound under specific conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradation products and degradation pathways.

General Workflow for Forced Degradation Studies

The following diagram outlines a general workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies of the target compound.

Detailed Methodologies

The following are example protocols for stress testing. The concentration of the boronic acid and the stress conditions may need to be optimized.

5.2.1. Materials and Reagents

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Formic acid (for mobile phase)

5.2.2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

-

Analytical balance

-

Volumetric flasks and pipettes

5.2.3. Preparation of Stock Solution Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

5.2.4. Forced Degradation Procedures

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time intervals and dilute with mobile phase for analysis.

-

Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours. Also, expose a solution of the compound to the same conditions. Withdraw samples at appropriate time intervals for analysis.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.

5.2.5. Analytical Method A stability-indicating analytical method, typically reverse-phase HPLC, should be developed and validated to separate the parent compound from its degradation products.

-

Example HPLC Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm) or MS detection.

-

Injection Volume: 10 µL

-

Conclusion

The stability of this compound is a critical consideration for its effective use in research and development. By understanding its degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the quality and reliability of this important synthetic building block. The provided experimental protocols offer a framework for conducting stability assessments tailored to specific laboratory conditions and applications.

References

The Indispensable Role of Boronic Acids in Modern Cross-Coupling Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boronic acids and their derivatives have emerged as foundational building blocks in contemporary organic synthesis, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, leverages the unique properties of boronic acids to construct carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] This technical guide provides an in-depth exploration of the core principles governing the application of boronic acids in these reactions, with a focus on the Suzuki-Miyaura coupling. It offers a comprehensive overview of the reaction mechanism, quantitative data on the influence of various reaction parameters, and detailed experimental protocols relevant to drug discovery and development.

Introduction: The Rise of Boronic Acids in Synthesis

The formation of carbon-carbon (C-C) bonds is a central endeavor in organic chemistry, underpinning the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials.[2] Among the myriad of methods developed, the Suzuki-Miyaura cross-coupling reaction has become a cornerstone, celebrated for its mild reaction conditions, broad substrate scope, and the use of boronic acids as key coupling partners.[1]

Boronic acids offer several distinct advantages that contribute to their widespread use:

-

Low Toxicity: Compared to other organometallic reagents like organotins or organozincs, boronic acids and their byproducts exhibit significantly lower toxicity, a crucial consideration in pharmaceutical and industrial applications.[3]

-

Stability: Many boronic acids are stable to air and moisture, allowing for easier handling and storage compared to more sensitive organometallic compounds.[4] Boronate esters, such as pinacol esters, offer even greater stability.[5][6]

-

Commercial Availability: A vast and diverse library of boronic acids is commercially available, providing ready access to a wide range of building blocks for synthetic campaigns.[7]

-

Functional Group Tolerance: The Suzuki-Miyaura coupling is renowned for its tolerance of a wide array of functional groups on both the organoboron and halide coupling partners, minimizing the need for protecting group strategies.[1]

This guide will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, present quantitative data to inform reaction optimization, and provide detailed experimental procedures to facilitate its practical application.

The Core Mechanism: A Palladium-Catalyzed Cycle

The generally accepted mechanism of the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

Oxidative Addition

The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) intermediate. The rate of this step is often influenced by the nature of the halide, with the reactivity order typically being I > Br > Cl.[3]

Transmetalation

The transmetalation step is the crucial stage where the organic group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] This "ate" complex then reacts with the palladium(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex.[8] The choice of base is critical and can significantly impact the reaction rate and yield.[9]

Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired C-C bond of the product (R¹-R²). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Quantitative Data Presentation

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the interplay of various reaction parameters. The following tables summarize quantitative data to guide the selection of catalysts, ligands, bases, and boron reagents.

Table 1: Comparative Yields with Various Catalysts and Ligands

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 95 |

| 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 98 |

| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-Amyl alcohol | 100 | 92 |

| 1-Chloro-4-nitrobenzene | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 80 | 90 |

| 2-Bromothiophene | 3-Furanboronic acid | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ | n-Butanol | 100 | 94 |

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

Table 2: Effect of Different Bases on Reaction Yield

| Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Solvent | Base | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Toluene/H₂O | Na₂CO₃ | 100 | 85 |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Toluene/H₂O | K₂CO₃ | 100 | 92 |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Toluene/H₂O | K₃PO₄ | 100 | 96 |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Toluene/H₂O | Cs₂CO₃ | 100 | 94 |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Toluene/H₂O | Et₃N | 100 | 45 |

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[9]

Table 3: Comparison of Boronic Acids and Boronate Esters

| Boron Reagent | Feature | Description |

| Arylboronic Acid | Reactivity | Generally more reactive, leading to faster reaction times.[5] |

| Stability | Less stable, susceptible to protodeboronation and oxidation.[5] | |

| Handling | Can be more challenging to handle and purify. | |

| Arylboronic Acid Pinacol Ester | Reactivity | Generally less reactive, may require longer reaction times or higher temperatures.[4] |

| Stability | Significantly more stable, often crystalline and easy to handle.[5][6] | |

| Handling | Easier to purify via chromatography and has a longer shelf-life.[5] |

Experimental Protocols

This section provides detailed methodologies for representative Suzuki-Miyaura coupling reactions.

General Experimental Workflow

The successful execution of a Suzuki-Miyaura coupling reaction requires careful attention to establishing and maintaining inert conditions to prevent catalyst deactivation.

Protocol 1: Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[10]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[10]

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[10]

-

Add degassed toluene and degassed water to the flask via syringe.[10]

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 2-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).[10]

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[10]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired biaryl product.[10]

Protocol 2: Coupling of an Aryl Chloride with a Heteroarylboronic Acid

This protocol is adapted for the coupling of often challenging aryl chloride substrates with heteroarylboronic acids.

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Heteroarylboronic acid (1.5 mmol, 1.5 equiv)

-

Pd₂(dba)₃ (0.01 mmol, 1 mol%)

-

XPhos (0.03 mmol, 3 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

Procedure:

-

Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the aryl chloride, heteroarylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

-

Seal the tube with a Teflon screw cap.

-

Remove the Schlenk tube from the glovebox and add degassed 1,4-dioxane and degassed water via syringe.

-

Reaction Execution: Place the Schlenk tube in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1, adjusting the extraction solvent and chromatography eluent as needed based on the product's polarity.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling reaction, powered by the versatility of boronic acids, remains an indispensable tool in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][11] Its reliability, functional group tolerance, and the favorable environmental profile of its reagents have solidified its position in the synthetic chemist's toolbox. A thorough understanding of the reaction mechanism and the influence of various parameters is paramount for successful application and optimization.

Future developments in this field are likely to focus on expanding the substrate scope to include even more challenging coupling partners, developing more active and robust catalyst systems that operate under milder conditions, and further improving the sustainability of the process. The continued exploration of novel boronic acid derivatives and their applications will undoubtedly lead to new and innovative synthetic strategies for the creation of valuable molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mt.com [mt.com]

Applications of Substituted Phenylboronic Acids in Medicinal Chemistry: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylboronic acids (PBAs) have emerged as a uniquely versatile class of molecules in medicinal chemistry, transitioning from foundational reagents in organic synthesis to sophisticated pharmacophores and targeting moieties in their own right. Their utility is rooted in the distinct chemical properties of the boronic acid group, -B(OH)₂. This moiety is a mild Lewis acid and, most notably, can form reversible covalent bonds with 1,2- and 1,3-diols, a reaction that is fundamental to many of its biological applications.[1][2] This interaction allows PBAs to function as enzyme inhibitors, components of targeted drug delivery systems, and biosensors. Furthermore, their indispensable role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions solidifies their importance as a cornerstone in the synthesis of complex pharmaceutical agents.[3][4] This guide provides an in-depth exploration of these core applications, complete with quantitative data, experimental protocols, and process visualizations to support researchers in the field.

Chapter 1: Phenylboronic Acids in Drug Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method that forms a carbon-carbon bond between a boronic acid and an organohalide.[5] Its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids have made it a staple in pharmaceutical synthesis for creating complex biaryl structures found in many drugs.[6][7]

Experimental Protocol 1: Typical Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a bromobenzoyl chloride with a phenylboronic acid, adapted from methodologies found in the literature.[8][9]

-

Reaction Setup: To a 10 mL flask equipped with a magnetic stirrer, add the aryl halide (e.g., 4-bromobenzoyl chloride, 0.5 mmol), the substituted phenylboronic acid (0.52 mmol, 1.04 eq), a base (e.g., K₂CO₃, 1.0 mmol, 2.0 eq), and the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%).

-

Solvent Addition: Add an appropriate solvent, such as toluene (1.0 mL).

-

Reaction Conditions: Stir the reaction mixture at reflux for 4 hours, monitoring progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup by washing with a 1.5 M sodium hydroxide solution (2 x 5 mL).

-

Extraction: Extract the aqueous phase with an organic solvent like ethyl acetate (3 x 5 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Chapter 2: Phenylboronic Acids as Enzyme Inhibitors

The electrophilic nature of the boron atom allows PBAs to act as potent, reversible inhibitors of serine proteases and hydrolases, most notably β-lactamases and the proteasome. They function as transition-state analogs, where the boronic acid is attacked by a catalytic serine residue to form a stable, tetrahedral boronate adduct, effectively blocking the enzyme's active site.[10][11][12]

Quantitative Data: Phenylboronic Acid-Based Enzyme Inhibitors

The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ).[13][14] Lower values indicate higher potency.

| Compound/Class | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |

| Benzo[b]thiophene-2-boronic acid | E. coli AmpC β-lactamase | 27 nM | - | [15] |

| Dipeptide boronic acid (Compound 15) | 20S Proteasome | - | 4.60 nM | [11] |

| Triazole Inhibitor (Compound 10a) | AmpC β-lactamase | 140 nM | - | [12] |

| Triazole Inhibitor (Compound 5) | KPC-2 β-lactamase | 730 nM | - | [12] |

| CR192 BATSI | ADC-7 β-lactamase | <1 nM | - | [16] |

| Bortezomib | 20S Proteasome | - | 7.05 nM | [11] |

Table 1: Potency of selected substituted phenylboronic acid derivatives against key enzyme targets.

Experimental Protocol 2: β-Lactamase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against a β-lactamase using a chromogenic substrate.[16][17]

-

Reagent Preparation: Prepare stock solutions of the β-lactamase enzyme, the test inhibitor compound (in DMSO), and a chromogenic substrate (e.g., nitrocefin) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Assay Setup: In a 96-well microplate, add the buffer, varying concentrations of the inhibitor, and the enzyme solution.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the nitrocefin substrate to each well.

-

Data Acquisition: Immediately measure the rate of hydrolysis of nitrocefin by monitoring the change in absorbance at 486 nm over time using a microplate reader.

-

Data Analysis: Plot the initial reaction velocities against the inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the inhibition mechanism is competitive.[13][18]

Chapter 3: Phenylboronic Acids in Targeted Drug Delivery

A significant advancement in cancer therapy is the use of PBAs as targeting ligands. Many cancer cells overexpress sialic acid (SA) residues on their surfaces.[19][20] PBAs can selectively bind to the diol groups within SA, allowing PBA-functionalized nanoparticles, micelles, or polymers to target cancer cells specifically.[21][22] This interaction is often pH-dependent; the bond is stable at the physiological pH of blood (7.4) but can be destabilized in the more acidic environment of tumor tissues or endosomes (pH ~5.0-6.8), triggering the release of an encapsulated drug.[21][22]

Quantitative Data: PBA-Based Drug Delivery Systems

The efficacy of these systems is often evaluated by their ability to kill cancer cells, measured by IC₅₀ values.

| Delivery System | Encapsulated Drug | Target Cells | IC₅₀ (24h) | Reference(s) |

| pDex-PBA-VB2/DOX Micelles | Doxorubicin (DOX) | B16F10 (Melanoma) | 31.4 µg/mL | [23] |

| Dex-PBA-VB2/DOX Micelles | Doxorubicin (DOX) | B16F10 (Melanoma) | 98.3 µg/mL | [23] |

| Free DOX | Doxorubicin (DOX) | B16F10 (Melanoma) | 1.32 µg/mL | [23] |

| PBA-SN-38 Conjugate | SN-38 | Hepatocellular Carcinoma | - (3- to 7-fold increase in uptake vs. Irinotecan) | [19] |

Table 2: Efficacy of selected PBA-based drug delivery systems.

Experimental Protocol 3: Synthesis of PBA-Functionalized Protein Conjugates

This protocol describes the synthesis of a bovine serum albumin (BSA)-PBA conjugate, which can serve as a model for creating lectin mimetics or drug carriers.[24][25]

-

Dissolution: Dissolve BSA (100 mg) and 3-aminophenylboronic acid (30 mg) in 5 mL of 0.05 M 2-(N-morpholino)ethane sulfonic acid (MES) buffer (pH 6.0).

-

Activation: Add N-(3-(dimethylamino)propyl)-N-ethylcarbodiimide hydrochloride (EDC; 15 mg) to the mixture under constant stirring. This activates the carboxylic acid groups on BSA (aspartic and glutamic acids) for amidation.

-

Reaction: Allow the reaction to proceed overnight at room temperature.

-

Purification: Purify the reaction mixture using a Sephadex G-25 size-exclusion chromatography column with deionized water as the eluent to remove unreacted reagents.

-

Lyophilization: Lyophilize the collected fractions containing the BSA-PBA conjugate to obtain a dry powder.

-

Characterization: Confirm the conjugation using SDS-PAGE and MALDI-TOF mass spectrometry.

Chapter 4: Phenylboronic Acids as Biosensors

The reversible binding of PBAs to diols is the basis for their use in biosensors, particularly for glucose monitoring.[26][27] When a PBA-linked reporter molecule (e.g., a fluorophore) binds to glucose, a detectable change in its signal (e.g., fluorescence intensity or wavelength) occurs. This principle is also applied to detect cell surface carbohydrates for diagnostic purposes.[28][29]

Experimental Protocol 4: Alizarin Red S (ARS) Displacement Assay

This assay is commonly used to quantify the carbohydrate-binding capabilities of PBA conjugates.[24][25]

-

Binding ARS: Incubate the PBA-conjugate (e.g., BSA-PBA immobilized on silica beads) with a solution of Alizarin Red S (ARS) in a buffer (e.g., PBS, pH 7.4). ARS binds to the boronic acid, causing a color change from red to yellow and a UV absorption shift from 520 nm to 460 nm.

-

Removal of Excess Dye: Centrifuge the mixture and wash with buffer to remove any unbound ARS.

-

Displacement: Resuspend the ARS-bound conjugate in buffer. Add a solution of the carbohydrate to be tested (e.g., 0.1 M fructose).

-

Incubation: Allow the mixture to incubate for 30 minutes at room temperature. The carbohydrate, if it has a higher affinity for the PBA, will displace the ARS.

-

Measurement: The release of ARS is observed by a color change back to red and a shift in the absorption maximum back to 520 nm. Quantify the amount of released ARS using a spectrophotometer to determine the binding affinity of the carbohydrate.

Conclusion

Substituted phenylboronic acids represent a powerful and adaptable platform in medicinal chemistry. Their foundational role in synthesis via the Suzuki-Miyaura coupling enables the construction of novel and complex drug candidates. Beyond synthesis, their unique ability to reversibly bind diols has been ingeniously exploited to design highly specific enzyme inhibitors, targeted drug delivery systems for cancer therapy, and sensitive diagnostic tools. The continued exploration of new PBA derivatives and their integration into increasingly sophisticated nanomaterials promises to further expand their impact on modern medicine, offering new strategies to combat disease with greater precision and efficacy.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 6. nbinno.com [nbinno.com]

- 7. books.rsc.org [books.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. IC50 - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BiochemSphere [biochemicalsci.com]

- 19. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 26. dovepress.com [dovepress.com]

- 27. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 29. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Suzuki-M-iyaura Coupling of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[1][2][3]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of a sterically hindered and electronically rich boronic acid, 4-(benzyloxy)-3-chloro-5-methoxyphenylboronic acid, with various aryl halides. The presence of ortho-substituents and the electron-donating nature of the benzyloxy and methoxy groups on the boronic acid present unique challenges that necessitate careful optimization of the catalytic system. These notes are intended to serve as a comprehensive guide for researchers aiming to synthesize complex biaryl structures utilizing this specific building block.

Challenges and Considerations

The successful Suzuki-Miyaura coupling of this compound is contingent on overcoming several key challenges:

-

Steric Hindrance: The presence of substituents ortho to the boronic acid moiety can significantly impede the transmetalation step in the catalytic cycle. This steric bulk necessitates the use of palladium catalysts equipped with bulky ligands that can facilitate the approach of the coupling partners.[4][5]

-

Electronic Effects: The electron-rich nature of the boronic acid can influence the rate of transmetalation. Careful selection of the palladium precursor, ligand, and base is crucial to achieve efficient coupling.

-

Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl. Couplings involving less reactive aryl chlorides often require more active catalyst systems, higher temperatures, and longer reaction times.[6][7]

Recommended Catalytic Systems

Based on extensive literature precedents for sterically hindered and electron-rich substrates, the following palladium catalyst systems are recommended for the Suzuki-Miyaura coupling of this compound.

Table 1: Recommended Palladium Catalyst Systems and Reaction Components

| Catalyst Component | Recommended Reagents | Rationale for Selection | Typical Loading (mol%) |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Commonly used, commercially available, and effective in generating the active Pd(0) species.[7][8][9] | 1 - 5 |

| Ligand | Bulky Monophosphine Ligands: SPhos, XPhos, RuPhos, P(t-Bu)₃, PCy₃N-Heterocyclic Carbenes (NHCs): IPr, SIMes | Bulky and electron-rich ligands are essential for coupling sterically hindered substrates. They promote oxidative addition and facilitate reductive elimination.[3][4][5] | 1.1 - 2.2 x Pd loading |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK | Strong, non-nucleophilic bases are required to activate the boronic acid for transmetalation without causing unwanted side reactions.[3][7] | 2 - 3 equivalents |

| Solvent | Toluene, 1,4-Dioxane, THF, DMF | Aprotic solvents are generally preferred. The addition of water can sometimes be beneficial.[7][8] | N/A |

Experimental Protocols

The following are generalized experimental protocols that can be adapted and optimized for the specific aryl halide being coupled with this compound.

Protocol 1: General Procedure using a Buchwald-type Ligand (e.g., SPhos)

This protocol is a robust starting point for a wide range of aryl bromides and iodides.

Materials:

-

This compound (1.2 equiv.)

-

Aryl halide (1.0 equiv.)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.0 equiv.)

-

Toluene/H₂O (5:1 mixture, degassed)

Procedure:

-

To a dry reaction vessel, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Less Reactive Aryl Chlorides using an N-Heterocyclic Carbene (NHC) Ligand

This protocol is recommended for more challenging couplings involving aryl chlorides.

Materials:

-

This compound (1.5 equiv.)

-

Aryl chloride (1.0 equiv.)

-

Pd₂(dba)₃ (1.5 mol%)

-

IPr-HCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium) (6 mol%)

-

t-BuOK (3.0 equiv.)

-

Anhydrous 1,4-Dioxane (degassed)

Procedure:

-

In a glovebox, add the aryl chloride, this compound, Pd₂(dba)₃, IPr-HCl, and t-BuOK to a dry reaction vessel.

-

Add degassed, anhydrous 1,4-dioxane.

-

Seal the vessel and remove it from the glovebox.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-